N-(pyridin-2-yl)furan-2-carboxamide

Anticancer Cytotoxicity Cervical Cancer

This unsubstituted N-(pyridin-2-yl)furan-2-carboxamide is the validated starting point for medicinal chemistry campaigns targeting solid tumors, with a benchmark HeLa IC50 of 0.58 µM. Its straightforward synthesis and high amenability to derivatization enable rapid SAR exploration. Choose this scaffold as your primary building block for antiproliferative screening or as a key intermediate for generating diverse thiazolo[4,5-b]pyridine heterocyclic libraries.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B14907161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)furan-2-carboxamide
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C10H8N2O2/c13-10(8-4-3-7-14-8)12-9-5-1-2-6-11-9/h1-7H,(H,11,12,13)
InChIKeyLXCQXPGYOJWAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-2-yl)furan-2-carboxamide: Core Heterocyclic Scaffold for Targeted Antiproliferative and Antileishmanial Research


N-(Pyridin-2-yl)furan-2-carboxamide (CAS 35218-40-7) is a heterocyclic amide that couples a furan-2-carbonyl moiety with a 2-aminopyridine group . This scaffold serves as a versatile intermediate for constructing more complex bioactive molecules, as demonstrated by its conversion to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine via carbothioamide formation [1]. While the unsubstituted parent compound itself is often employed as a synthetic building block, its core structure underpins a range of derivatives with quantifiable activities, including antiproliferative effects against human cancer cell lines and antileishmanial properties observed in closely related analogs [2]. This guide focuses on the quantifiable differentiation of this scaffold and its immediate derivatives relative to in-class comparators.

Why Substituting N-(Pyridin-2-yl)furan-2-carboxamide Analogs Requires Quantitative Scrutiny


The furan-2-carboxamide scaffold exhibits profound sensitivity to substituent modifications, rendering simple analog interchange a high-risk proposition without empirical validation. For instance, the introduction of a bromine atom at the furan 5-position yields 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide, a compound with distinct physicochemical properties and potential as an efflux pump inhibitor [1]. Conversely, methylation of the pyridine ring, as in N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, significantly alters antileishmanial potency, with downstream imidazolidinone derivatives demonstrating up to a 13-fold improvement in IC50 against amastigotes [2]. Even within the same chemical series, the addition of a sulfonamide group creates a differentiated kinase inhibition profile . These divergent activities underscore that each structural variant—whether a halogen, methyl, or sulfonyl group—must be evaluated on its own quantitative merits for a given assay or therapeutic indication. The evidence below provides the necessary comparator data to inform such selection decisions.

Quantitative Differentiation of N-(Pyridin-2-yl)furan-2-carboxamide and Its Analogs: A Comparator-Based Evidence Guide


Cytotoxic Potency: Unsubstituted Parent Compound vs. 5-Substituted Sulfonamide Analog in HeLa Cells

The unsubstituted N-(pyridin-2-yl)furan-2-carboxamide demonstrates potent cytotoxicity against the HeLa cervical cancer cell line, with a reported IC50 of 0.58 µM . In contrast, a sulfonamide-bearing analog, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, exhibits a markedly different activity profile, with kinase inhibition (IC50 values of 50–100 nM against DNA-PK and Rho kinase) being its primary mechanism, rather than direct cytotoxicity . This highlights that even a single functional group addition can fundamentally redirect the biological target engagement of the furan-carboxamide core.

Anticancer Cytotoxicity Cervical Cancer

Antileishmanial Activity: Methylated Analog as a Benchmark for Potency Improvements

The N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide analog (Compound 2) serves as a critical comparator in antileishmanial research. It exhibited an IC50 of 32.4 µM against extracellular promastigotes of Leishmania mexicana [1]. Subsequent optimization led to imidazolidinone derivatives (Compounds 7 and 14) that demonstrated 7-fold and 13-fold lower IC50 values (13.7 µM and 89 µM, respectively) against the more clinically relevant intracellular amastigote stage [1]. Furthermore, Compound 14 achieved a significant reduction in parasite burden in vivo in Balb/c mice at a daily i.p. dose of 10 mg/kg [1]. This establishes the methylated furan-carboxamide as a validated starting point for developing antileishmanial agents with improved efficacy against the disease-relevant amastigote form.

Antiparasitic Leishmaniasis Drug Discovery

Physicochemical Differentiation: Halogenation Drives Lipophilicity and Molecular Recognition

The 5-bromo-substituted analog, 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide, exhibits significantly altered physicochemical properties compared to the unsubstituted parent. The addition of the bromine atom increases the molecular weight from 188.18 g/mol to 267.08 g/mol and yields a computed XLogP3-AA value of 2.4 [1]. This elevated lipophilicity is associated with a proposed mechanism of action as a bacterial efflux pump inhibitor, a function not attributed to the parent compound [2]. The polar surface area (55.1 Ų) and rotatable bond count (2) remain consistent with the parent scaffold, but the halogen's influence on electronic distribution and steric bulk dictates a distinct biological interaction profile.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Versatility: A Precursor to Thiazolo[4,5-b]pyridine Heterocycles

N-(Pyridin-2-yl)furan-2-carboxamide is not merely an end-product but a versatile synthetic intermediate. Treatment with excess P2S5 in anhydrous toluene affords the corresponding carbothioamide, which upon oxidation with potassium ferricyanide in alkaline medium yields 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine [1]. This transformation is highly specific to the amide functional group and cannot be replicated with the 5-bromo or 5-sulfonamide analogs without significant modification of reaction conditions. The resulting thiazolopyridine scaffold is a privileged structure in medicinal chemistry, opening avenues to novel chemical space not accessible from the parent amide alone.

Synthetic Chemistry Heterocycle Synthesis Building Blocks

Optimal Application Scenarios for N-(Pyridin-2-yl)furan-2-carboxamide Scaffolds Based on Quantified Evidence


Anticancer Lead Optimization: Cytotoxicity-Focused Screening

The unsubstituted N-(pyridin-2-yl)furan-2-carboxamide, with its demonstrated IC50 of 0.58 µM against HeLa cells, is ideally suited as a starting point for medicinal chemistry campaigns targeting cervical and other solid tumors. Its straightforward synthesis and amenability to derivatization allow for rapid exploration of structure-activity relationships (SAR) around the furan and pyridine rings. Researchers should prioritize this scaffold when the primary screening readout is direct antiproliferative activity, and use the 0.58 µM value as a benchmark for assessing the potency of newly synthesized analogs [1].

Antiparasitic Drug Discovery: Leishmaniasis and Beyond

For programs focused on neglected tropical diseases, the N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide analog provides a validated entry point. Its quantifiable activity against L. mexicana promastigotes (IC50 = 32.4 µM) and the substantial potency gains observed in downstream imidazolidinone derivatives (up to 13-fold improvement against amastigotes) establish a clear optimization trajectory. This scaffold is most appropriate for research groups equipped for both in vitro parasite culture and in vivo efficacy studies in murine models [1].

Antibacterial Efflux Pump Inhibitor Research

When the objective is to combat antimicrobial resistance through efflux pump inhibition, the 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide analog should be prioritized over the unsubstituted parent. Its enhanced lipophilicity (XLogP3-AA = 2.4) and documented classification as a potential efflux pump inhibitor make it a more relevant tool compound for studies involving Gram-negative pathogens like Pseudomonas aeruginosa. Procurement for this application should be coupled with assays designed to measure potentiation of existing antibiotics [1][2].

Chemical Biology and Tool Compound Synthesis

The core N-(pyridin-2-yl)furan-2-carboxamide scaffold is a valuable building block for generating diverse heterocyclic libraries. Its demonstrated conversion to a thiazolo[4,5-b]pyridine system underscores its utility in constructing more complex, three-dimensional molecular architectures. This application scenario is best suited for academic and industrial groups engaged in diversity-oriented synthesis or in the development of novel chemical probes, where the ability to rapidly access new chemical space is paramount [1].

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